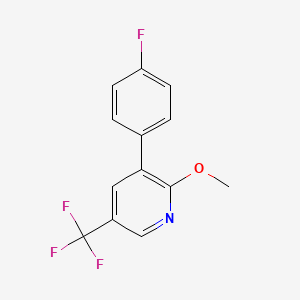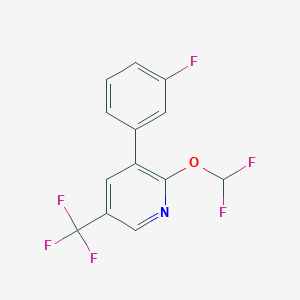
Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate
描述
Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate: is an organic compound that belongs to the class of picolinates It features a pyridine ring substituted with a trifluoromethyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxylic acid and trifluoromethyl iodide.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with trifluoromethyl iodide in the presence of a base such as triethylamine to introduce the trifluoromethyl group.
Esterification: The resulting trifluoromethylated acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original ester.
Substitution: Pyridine derivatives with substituted functional groups.
科学研究应用
Chemistry: Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with various biomolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers with unique electronic or optical properties.
作用机制
The mechanism by which Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Methyl 3-(pyridin-3-yl)picolinate: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Methyl 6-(trifluoromethyl)picolinate: Lacks the pyridin-3-yl group, affecting its reactivity and applications.
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid: The carboxylic acid analog, which has different solubility and reactivity profiles.
Uniqueness: Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate is unique due to the presence of both the trifluoromethyl and pyridin-3-yl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications, offering a balance of reactivity and stability.
属性
IUPAC Name |
methyl 3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)11-9(8-3-2-6-17-7-8)4-5-10(18-11)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPQPZOJLOGTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C(F)(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















